molecular formula C15H22N2O B6326877 1-(1,4-Diazepan-1-yl)-2-phenylbutan-1-one CAS No. 1016763-69-1

1-(1,4-Diazepan-1-yl)-2-phenylbutan-1-one

Cat. No.: B6326877
CAS No.: 1016763-69-1
M. Wt: 246.35 g/mol
InChI Key: VZIAMEQWGYZXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,4-Diazepan-1-yl)-2-phenylbutan-1-one is a chemical compound that belongs to the class of diazepanes, which are seven-membered nitrogen-containing heterocycles. This compound is of significant interest due to its potential applications in pharmaceuticals and organic synthesis. The structure of this compound features a diazepane ring attached to a phenyl group and a butanone moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-Diazepan-1-yl)-2-phenylbutan-1-one can be achieved through several methods. One common approach involves the reductive amination of the corresponding aminoketone. This process typically employs imine reductase-catalyzed intramolecular asymmetric reductive amination, which provides high enantioselectivity . The reaction conditions often include the use of specific catalysts and solvents to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes. These methods are designed to be efficient and cost-effective, utilizing robust catalysts and optimized reaction conditions to ensure high throughput and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(1,4-Diazepan-1-yl)-2-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The diazepane ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(1,4-Diazepan-1-yl)-2-phenylbutan-1-one has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(1,4-Diazepan-1-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways and physiological processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects fully .

Comparison with Similar Compounds

Uniqueness: 1-(1,4-Diazepan-1-yl)-2-phenylbutan-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-(1,4-diazepan-1-yl)-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-14(13-7-4-3-5-8-13)15(18)17-11-6-9-16-10-12-17/h3-5,7-8,14,16H,2,6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIAMEQWGYZXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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